molecular formula C11H14N2O4S B8440036 2-(2-Amino-thiazol-5-ylmethylene)-malonic acid diethyl ester

2-(2-Amino-thiazol-5-ylmethylene)-malonic acid diethyl ester

Cat. No. B8440036
M. Wt: 270.31 g/mol
InChI Key: WSHWDXYHUNQALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071175B1

Procedure details

To a solution of 2-amino-thiazole-5-carbaldehyde (47%; 6 g; 23 mmol) in CH2Cl2 (30 mL) and DMF (30 mL), was added 4A molecular sieves, diethyl malonate (3.5 mL; 23 mmol), piperidine (1.1 mL; 11.5 mmol) and acetic acid (0.7 mL; 11.5 mmol). The reaction mixture was stirred at room temperature for 96 hours. Then EtOAc was added, and the reaction mixture was filtered through celite in order to remove the precipitate formed. EtOAc (500 mL) was added to the filtrate, and the organic phase was washed with NaHCO3 and brine. The organic phase was dried and concentrated to yield 4.9 g of the crude product. Addition of petroleum ether to a solution of the crude product in ethanol followed by filtration afforded 2-(2-amino-thiazol-5-ylmethylene)-malonic acid diethyl ester (1.13 g, 18%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH:7]=O)=[CH:5][N:6]=1.[C:9]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].N1CCCCC1.C(O)(=O)C>C(Cl)Cl.CN(C=O)C.C(O)C.CCOC(C)=O>[CH2:14]([O:13][C:11](=[O:12])[C:10](=[CH:7][C:4]1[S:3][C:2]([NH2:1])=[N:6][CH:5]=1)[C:9]([O:17][CH2:18][CH3:19])=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
NC=1SC(=CN1)C=O
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite in order
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
the organic phase was washed with NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 4.9 g of the crude product
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CC1=CN=C(S1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.